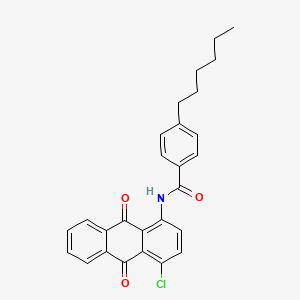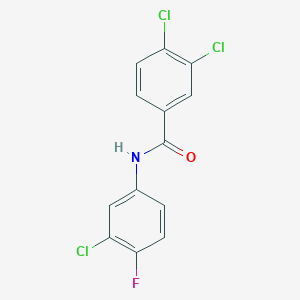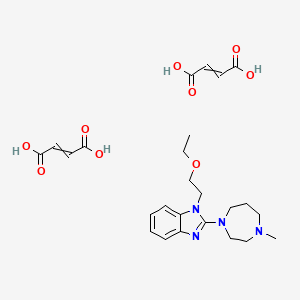
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride is an organometallic compound that features a titanium center coordinated to two pentamethylcyclopentadienyl ligands and two chloride ions. This compound is of interest due to its unique structural and electronic properties, which make it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride typically involves the reaction of titanium tetrachloride with pentamethylcyclopentadiene in the presence of a reducing agent. One common method is to react titanium tetrachloride with pentamethylcyclopentadiene in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or to metallic titanium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and may be facilitated by a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(0) or titanium(II) species. Substitution reactions result in the formation of new organometallic complexes with different ligands.
Applications De Recherche Scientifique
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride has several scientific research applications, including:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Chemical Vapor Deposition: It is used as a precursor in the chemical vapor deposition process to produce thin films of titanium-containing materials.
Mécanisme D'action
The mechanism by which Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride exerts its effects involves the coordination of the titanium center to various substrates. This coordination can activate the substrates towards different chemical reactions, such as hydrogenation or polymerization. The pentamethylcyclopentadienyl ligands stabilize the titanium center and modulate its reactivity, while the chloride ligands can be easily substituted to introduce new functionalities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium(IV) tetrachloride: A common titanium compound used in various industrial processes.
Titanium(III) chloride: Another titanium compound with different oxidation states and reactivity.
Zirconium(IV) pentamethylcyclopentadienyl dichloride: A similar compound with zirconium instead of titanium.
Uniqueness
Titanium(2+) pentamethylcyclopenta-2,4-dien-1-yl pentamethylcyclopentadiene dichloride is unique due to its specific coordination environment and the presence of pentamethylcyclopentadienyl ligands. These ligands provide steric and electronic effects that enhance the reactivity and stability of the titanium center, making it a valuable compound for various applications in catalysis, material science, and medicinal chemistry .
Propriétés
Formule moléculaire |
C20H32Cl2Ti |
|---|---|
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Ti/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*6H,1-5H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
XSZDUPFJVWKSCC-UHFFFAOYSA-L |
SMILES canonique |
CC1C(=C(C(=C1C)C)C)C.CC1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Ti+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
![5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12455597.png)
![5-[(4-Hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12455598.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)
![4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)
![4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide](/img/structure/B12455637.png)

![4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile](/img/structure/B12455652.png)

![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B12455658.png)

![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)
![4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzenesulfonamide](/img/structure/B12455670.png)
